molecular formula C20H20N2O4 B2889627 Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate CAS No. 1207051-70-4

Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate

Cat. No.: B2889627
CAS No.: 1207051-70-4
M. Wt: 352.39
InChI Key: DWIHTUISDYCXOK-UHFFFAOYSA-N
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Description

“Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate” is a chemical compound with the molecular formula C20H20N2O4 . It has a molecular weight of 352.39 . This compound is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of quinoline derivatives, which this compound is a part of, has been a subject of interest due to their applications in medicinal and synthetic organic chemistry . Various methods have been used for the synthesis of quinoline derivatives, including microwave synthesis, using clay or other catalysts, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCOc1ccc2nc(cc(Nc3ccc(OC)cc3)c2c1)C(=O)OC . This representation provides a way to visualize the compound’s structure using appropriate software .

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Research on quinoline derivatives, including compounds structurally related to Methyl 6-ethoxy-4-((2-methoxyphenyl)amino)quinoline-2-carboxylate, has shown their significance in pharmaceutical synthesis. For instance, practical and large-scale synthesis methods have been developed for octahydrobenzo[g]quinolines, serving as intermediates for pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000). Furthermore, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated as anti-Mycobacterium tuberculosis agents, indicating the role of quinoline derivatives in developing antibacterial agents (Jaso, Zarranz, Aldana, & Monge, 2005).

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties. For example, novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed significant in vitro activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977).

Chemical Synthesis Innovation

Innovative synthetic routes for producing quinoline derivatives have been developed, such as the facile synthesis of dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines, demonstrating the versatility and efficiency of modern chemical synthesis techniques in producing complex quinoline structures (Manoj & Prasad, 2010).

Biological Applications

Further research into quinoline derivatives has led to the discovery of compounds with potential biological applications, such as the novel 3-quinoline carboxamides acting as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These findings illustrate the therapeutic potential of quinoline derivatives in targeting specific biological pathways (Degorce, Barlaam, Cadogan, Dishington, Ducray, Glossop, Hassall, Lach, Lau, McGuire, Nowak, Ouvry, Pike, Thomason, 2016).

Future Directions

Future research directions could include further exploration of the synthesis methods, investigation of the compound’s biological activity, and its potential applications in medicinal chemistry .

Properties

IUPAC Name

methyl 6-ethoxy-4-(2-methoxyanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-4-26-13-9-10-15-14(11-13)17(12-18(21-15)20(23)25-3)22-16-7-5-6-8-19(16)24-2/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHTUISDYCXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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